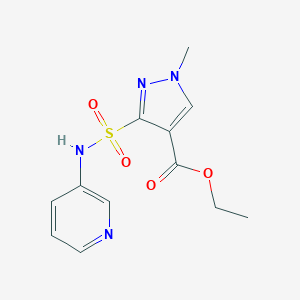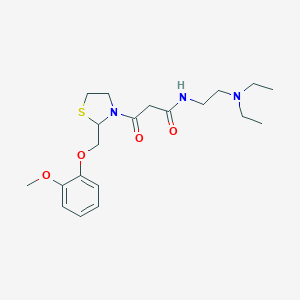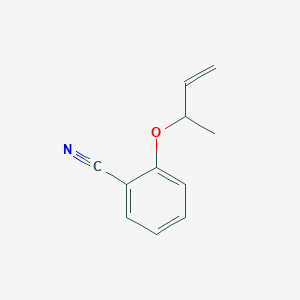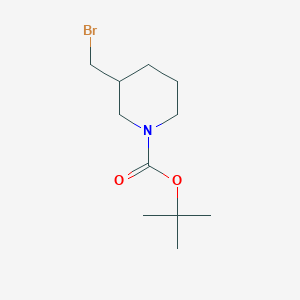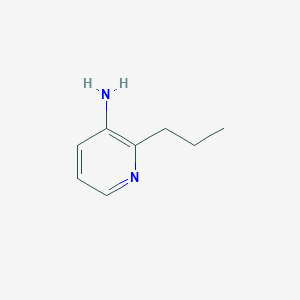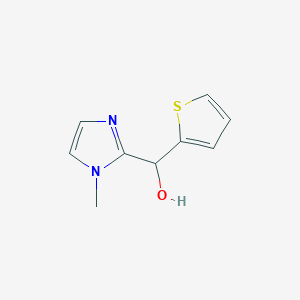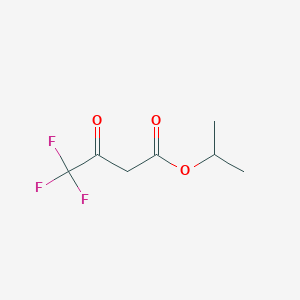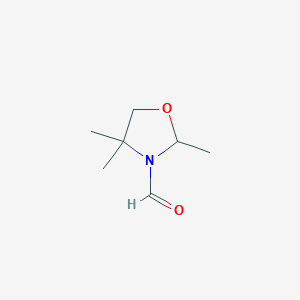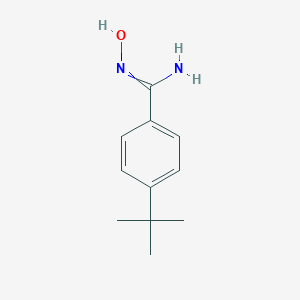
4-tert-butyl-N'-hydroxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-tert-butyl-N'-hydroxybenzenecarboximidamide often involves polycondensation processes. For instance, polyimides containing tert-butyl side groups are synthesized via polycondensation of related diamines with aromatic tetracarboxylic dianhydrides (Chern & Tsai, 2008), (Chern, Twu, & Chen, 2009).
Molecular Structure Analysis
The molecular structure of related compounds includes tert-butyl groups which effectively increase the interchain distance and decrease intermolecular forces and packing ability. This contributes to the unique properties of the polymers, such as low dielectric constants and high glass transition temperatures (Liaw & Liaw, 1996).
Chemical Reactions and Properties
Compounds in this family undergo a variety of chemical reactions, often resulting in the formation of polymers with unique properties. For example, 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene is used to synthesize polyimides with high tensile strength, flexibility, and thermal stability (Hsiao, Yang, & Chen, 2000).
Physical Properties Analysis
These compounds typically exhibit high glass transition temperatures, low moisture absorption, excellent solubility in various solvents, and good thermal stability. These properties make them suitable for high-performance materials applications (Chern & Tsai, 2008).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their low dielectric constants and high organosolubility. The introduction of tert-butyl groups and twisted-biphenyl structures plays a crucial role in enhancing these properties (Chern, Twu, & Chen, 2009).
Wissenschaftliche Forschungsanwendungen
Low Dielectric Constant and High Organosolubility Polymers
A series of new polyimides containing tert-butyl side groups were synthesized to achieve materials with a low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperatures. These properties are crucial for applications in electronics where materials with low dielectric constants and high thermal stability are required. The introduction of tert-butyl side groups effectively increases the interchain distance, decreasing intermolecular forces and enhancing solubility and thermal properties Chern & Tsai, 2008.
Enhancement of Polymer Solubility and Thermal Properties
Further research introduced asymmetric di-tert-butyl groups and twisted-biphenyl structures into polyimides, leading to materials exhibiting low dielectric constants, excellent solubility, and high glass transition temperatures. These modifications aim to improve the performance of polymeric materials in high-temperature applications, offering potential benefits for the electronics industry and other fields requiring materials with specific dielectric and thermal properties Chern, Twu, & Chen, 2009.
Synthesis and Applications of Ortho-Linked Polyamides
Ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol were synthesized, showing significant solubility in polar solvents and forming transparent, flexible films. These materials possess high thermal stability, which is beneficial for applications requiring durable and stable polymeric films under various environmental conditions Hsiao, Yang, & Chen, 2000.
Novel Applications in Redox Shuttle Stability for Lithium-Ion Batteries
Research into the redox shuttle stability of compounds similar to 4-tert-butyl-N'-hydroxybenzenecarboximidamide, like 3,5-di-tert-butyl-1,2-dimethoxybenzene, aimed to improve overcharge protection in lithium-ion batteries. This study explored the electrochemical stability and potential applications of such compounds in enhancing the safety and longevity of lithium-ion batteries Zhang et al., 2010.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butyl-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCZBZUPJKDIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319214 |
Source


|
| Record name | 4-tert-butyl-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175204-39-4 |
Source


|
| Record name | 4-tert-butyl-N'-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

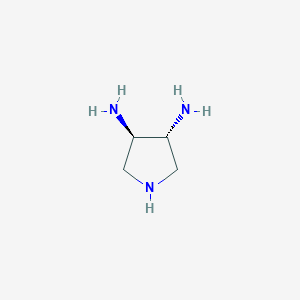
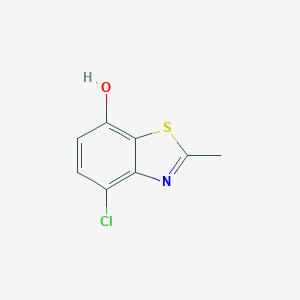
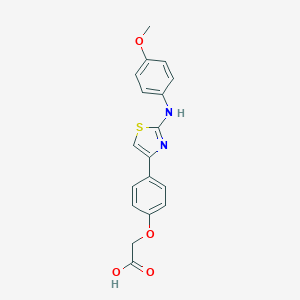
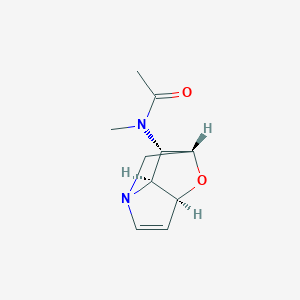
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
